molecular formula C11H15NO2S B2854573 2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate CAS No. 647825-24-9

2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate

Cat. No.: B2854573
CAS No.: 647825-24-9
M. Wt: 225.31
InChI Key: KBHJMDMBFNOYHC-UHFFFAOYSA-N
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Description

2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate is a chemical compound with a unique structure that combines a pyridinium ion with a sulfanyl group and a dimethyl-oxobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate typically involves the reaction of pyridine derivatives with 3,3-dimethyl-2-oxobutyl sulfanyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate is unique due to its combination of a pyridinium ion with a sulfanyl group and a dimethyl-oxobutyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

3,3-dimethyl-1-(1-oxidopyridin-1-ium-2-yl)sulfanylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-11(2,3)9(13)8-15-10-6-4-5-7-12(10)14/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHJMDMBFNOYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=CC=CC=[N+]1[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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